molecular formula C18H15NO B6337447 4-(3,5-Dimethylbenzoyl)quinoline;  97% CAS No. 1187169-98-7

4-(3,5-Dimethylbenzoyl)quinoline; 97%

Cat. No. B6337447
CAS RN: 1187169-98-7
M. Wt: 261.3 g/mol
InChI Key: UWNBENXOKSPKKG-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylbenzoyl)quinoline is a chemical compound with immense scientific potential. It is available for purchase in various quantities .


Molecular Structure Analysis

The molecular formula of 4-(3,5-Dimethylbenzoyl)quinoline is C18H15NO . It is structurally similar to quinoline, which is composed of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline, a structural isomer of isoquinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It’s reasonable to assume that 4-(3,5-Dimethylbenzoyl)quinoline would have similar reactivity.

Scientific Research Applications

Medicinal Importance

Quinoline derivatives, including 3-(3,5-Dimethylbenzoyl)quinoline, play a pivotal role in drug discovery programs due to their diverse bio-responses. Let’s explore some of their medicinal applications:

a. Anticancer Activity: Quinoline compounds have demonstrated promising anticancer properties. Researchers have identified their potential as inhibitors of cancer cell growth and proliferation .

b. Antioxidant Effects: These derivatives exhibit antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage .

c. Anti-Inflammatory Properties: Quinoline-based molecules have anti-inflammatory effects, making them relevant in treating inflammatory conditions .

d. Antimalarial Potential: Certain quinoline derivatives show promise as antimalarial agents, contributing to the fight against malaria .

e. Anti-SARS-CoV-2 Activity: In the context of the COVID-19 pandemic, quinoline compounds have been investigated for their potential to inhibit SARS-CoV-2, the virus responsible for COVID-19 .

f. Antituberculosis Effects: Quinoline scaffolds also exhibit antituberculosis activity, which is crucial for combating tuberculosis infections .

g. Cardiovascular Applications: Some quinoline derivatives have cardiovascular benefits, although further research is needed to fully understand their mechanisms .

h. Antibacterial and Antimicrobial Properties: Quinoline-based compounds have been explored for their antibacterial and antimicrobial effects .

Synthetic Approaches

Researchers have employed both traditional and green synthetic methods to access quinoline derivatives. These include multicomponent one-pot reactions and solvent-free synthesis using eco-friendly catalysts, such as microwave and ultraviolet irradiation-promoted conditions . For instance, the cyclization of anthranil with 1,3-diphenylpropane-1,3-dione yields 2-Phenyl-3-benzoylquinoline, while aniline and polyhydric alcohols lead to quinoline derivatives .

Safety and Hazards

The safety data sheet for quinoline-5-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that 4-(3,5-Dimethylbenzoyl)quinoline would have similar hazards.

properties

IUPAC Name

(3,5-dimethylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-7-13(2)9-15(8-12)18(20)16-10-14-5-3-4-6-17(14)19-11-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNBENXOKSPKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylbenzoyl)quinoline

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